Benzylidene-bis(triphenylphosphine)ruthenium dichloride

Catalog No.
S920754
CAS No.
172222-30-9
M.F
C44H38Cl2P2Ru
M. Wt
800.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylidene-bis(triphenylphosphine)ruthenium dichl...

CAS Number

172222-30-9

Product Name

Benzylidene-bis(triphenylphosphine)ruthenium dichloride

IUPAC Name

dichlororuthenium;styrene;triphenylphosphane

Molecular Formula

C44H38Cl2P2Ru

Molecular Weight

800.7 g/mol

InChI

InChI=1S/2C18H15P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*1-15H;2-7H,1H2;2*1H;/q;;;;;+2/p-2

InChI Key

QEKVQYCTJHJBOF-UHFFFAOYSA-L

SMILES

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Canonical SMILES

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Metathesis Reactions

Grubbs I shines as a catalyst for various metathesis reactions, a powerful tool for creating new carbon-carbon bonds. Here are some specific applications:

  • Ring-Opening Metathesis Polymerization (ROMP): This technique utilizes Grubbs I to transform cyclic olefins (strained ring hydrocarbons) into high-molecular-weight polymers with unique properties. [Source: ScienceDirect, "Ring-Opening Metathesis Polymerization"()]
  • Cross-Metathesis: Grubbs I facilitates the exchange of alkylidene groups between two olefins (organic compounds containing a carbon-carbon double bond), leading to the formation of new and valuable molecules. [Source: Royal Society of Chemistry, "Metathesis"()]
  • Ring-Closing Metathesis (RCM): This reaction involves the cyclization (formation of a ring) of dienes (compounds with two double bonds) using Grubbs I as a catalyst. RCM is valuable for synthesizing complex molecules with cyclic structures. [Source: Open access publication, "Ring-Closing Metathesis"()]

Benzylidene-bis(triphenylphosphine)ruthenium dichloride is a notable organometallic compound with the chemical formula C43_{43}H36_{36}Cl2_2P2_2Ru. This complex features a central ruthenium atom coordinated to two triphenylphosphine ligands and a benzylidene group, forming a dichloride complex. It appears as a bright purple solid and is known for its stability and solubility in organic solvents such as chloroform and dichloromethane . The compound is often referred to as a catalyst in various organic transformations, particularly in metathesis reactions.

  • In olefin metathesis, the Ru center in Grubbs I undergoes a series of coordination and oxidative addition-reductive elimination steps with the olefin substrates. This allows for the "breaking" and "reforming" of carbon-carbon double bonds, leading to the rearrangement of the starting olefins.
  • Grubbs I is considered to be moderately toxic upon ingestion or inhalation.
  • It is not flammable but can react with oxidizing agents.
  • Always handle the catalyst with proper personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

  • Metathesis Reactions: This compound is widely used as a catalyst for ring-opening metathesis polymerization (ROMP), acyclic diene metathesis (ADMET), and cross-metathesis reactions. These reactions involve the exchange of alkene partners, leading to the formation of new olefins .
  • Substitution Reactions: The chloride ligands can be replaced by other ligands such as carbon monoxide or phosphines, allowing for the synthesis of various derivatives. For example:
    • Benzylidene bis triphenylphosphine ruthenium dichloride+COBenzylidene bis triphenylphosphine carbon monoxide ruthenium dichloride+Cl\text{Benzylidene bis triphenylphosphine ruthenium dichloride}+\text{CO}\rightarrow \text{Benzylidene bis triphenylphosphine carbon monoxide ruthenium dichloride}+\text{Cl}^-
  • Hydride Formation: The compound can also be converted into its hydride form through reactions with bases, which can be useful in further catalytic applications .

The synthesis of benzylidene-bis(triphenylphosphine)ruthenium dichloride typically involves the following steps:

  • Preparation of Ruthenium Precursor: Start with dichlorotris(triphenylphosphine)ruthenium(II) as a precursor.
  • Formation of Benzylidene Ligand: React the precursor with benzaldehyde or related compounds under controlled conditions to form the benzylidene ligand.
  • Isolation: The resulting complex is purified through recrystallization from suitable solvents such as methanol or acetone.

A common reaction pathway can be summarized as follows:
Dichlorotris triphenylphosphine ruthenium II +BenzaldehydeBenzylidene bis triphenylphosphine ruthenium dichloride+HCl\text{Dichlorotris triphenylphosphine ruthenium II }+\text{Benzaldehyde}\rightarrow \text{Benzylidene bis triphenylphosphine ruthenium dichloride}+\text{HCl}

Benzylidene-bis(triphenylphosphine)ruthenium dichloride has several significant applications:

  • Catalysis: It serves as an efficient catalyst for various metathesis reactions, which are crucial in polymer chemistry for producing cyclic olefin copolymers used in optical and electronic materials .
  • Organic Synthesis: This compound is utilized in synthetic organic chemistry to facilitate the formation of complex molecules through efficient bond-forming reactions.

Research on interaction studies involving benzylidene-bis(triphenylphosphine)ruthenium dichloride primarily focuses on its catalytic behavior rather than biological interactions. Its effectiveness in catalyzing metathesis reactions has been extensively documented, showcasing its ability to interact with various substrates and promote reaction pathways that yield valuable products .

Several compounds share structural similarities with benzylidene-bis(triphenylphosphine)ruthenium dichloride, particularly within the realm of organometallic chemistry. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Benzylidene-bis(tricyclohexylphosphine)ruthenium dichlorideC43_{43}H73_{73}Cl2_2P2_2RuUtilized for polymerization of polar monomers; exhibits different ligand sterics
Dichloro(diphenylphosphino)(triphenylphosphine)ruthenium(II)C27_{27}H24_{24}Cl2_2P2_2RuContains diphenylphosphino ligand; used in various catalytic applications
Tris(triphenylphosphine)ruthenium(II)dichlorideC36_{36}H30_{30}Cl2_2P3_3RuLacks a benzylidene group; used in hydrogenation reactions

The uniqueness of benzylidene-bis(triphenylphosphine)ruthenium dichloride lies in its specific ligand arrangement and its efficiency as a catalyst for metathesis reactions, distinguishing it from other similar compounds that may have different catalytic properties or applications .

Dates

Modify: 2023-08-16

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